

Spectroscopic Analysis of 5-Chloro-2,4-dinitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2,4-dinitrotoluene

Cat. No.: B186385

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Chloro-2,4-dinitrotoluene**, a key chemical intermediate. Due to the limited availability of directly published spectra for this specific compound, this guide combines theoretical predictions based on the analysis of structurally similar molecules with established experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

- IUPAC Name: 1-Chloro-5-methyl-2,4-dinitrobenzene
- CAS Number: 51676-74-5[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₇H₅ClN₂O₄[\[1\]](#)[\[3\]](#)
- Molecular Weight: 216.58 g/mol [\[1\]](#)
- Appearance: White to cream or pale yellow crystals or powder[\[3\]](#)
- Melting Point: 87-91 °C[\[1\]](#)

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **5-Chloro-2,4-dinitrotoluene** based on the analysis of related nitroaromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.6 - 8.8	s	H-3
~7.8 - 8.0	s	H-6
~2.7 - 2.9	s	-CH ₃ (Methyl)

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Assignment
~148 - 152	C-NO ₂
~145 - 149	C-NO ₂
~138 - 142	C-Cl
~130 - 134	C-CH ₃
~125 - 129	C-H
~120 - 124	C-H
~18 - 22	-CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
2980 - 2850	Weak	Aliphatic C-H stretch (CH ₃)
1550 - 1475	Strong	Asymmetric NO ₂ stretch
1360 - 1290	Strong	Symmetric NO ₂ stretch
850 - 800	Strong	C-Cl stretch
800 - 600	Strong	C-N stretch

Mass Spectrometry (MS)

m/z Ratio	Relative Intensity	Assignment
216/218	High (M ⁺)	Molecular ion (³⁵ Cl/ ³⁷ Cl isotopes in ~3:1 ratio)
199/201	Moderate	[M-OH] ⁺
186/188	Moderate	[M-NO] ⁺
170/172	Moderate	[M-NO ₂] ⁺
125	High	[C ₆ H ₂ CINO] ⁺
89	High	[C ₆ H ₃ Cl] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **5-Chloro-2,4-dinitrotoluene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

- Sample Preparation:

- Accurately weigh approximately 10-20 mg of **5-Chloro-2,4-dinitrotoluene**.
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing may be applied.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field strength spectrometer.
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Spectral Width: 0-12 ppm.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the lower natural abundance of ^{13}C .
 - Spectral Width: 0-200 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Phase correct the spectrum manually.
- Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
- Integrate the peaks in the ^1H spectrum.

Diagram 1: NMR Spectroscopy Workflow

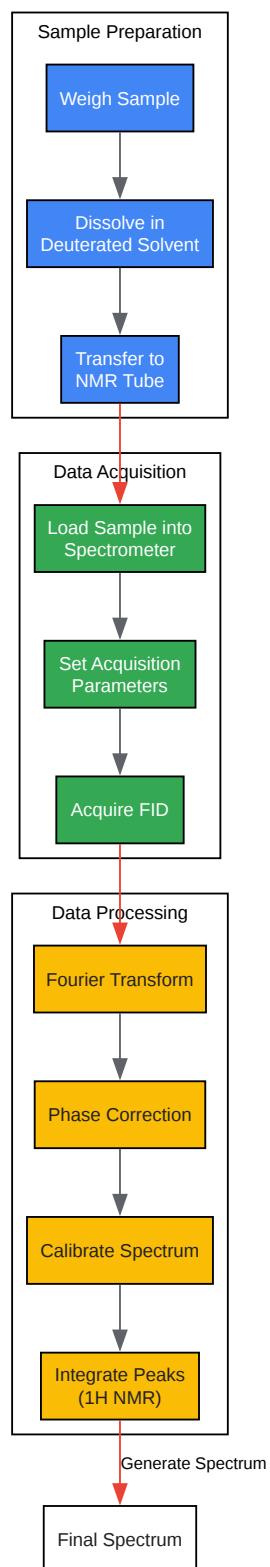

[Click to download full resolution via product page](#)

Diagram 1: NMR Spectroscopy Workflow

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **5-Chloro-2,4-dinitrotoluene** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Apply the solid sample to the crystal and lower the pressure arm to ensure good contact.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram 2: IR Spectroscopy (ATR) Workflow

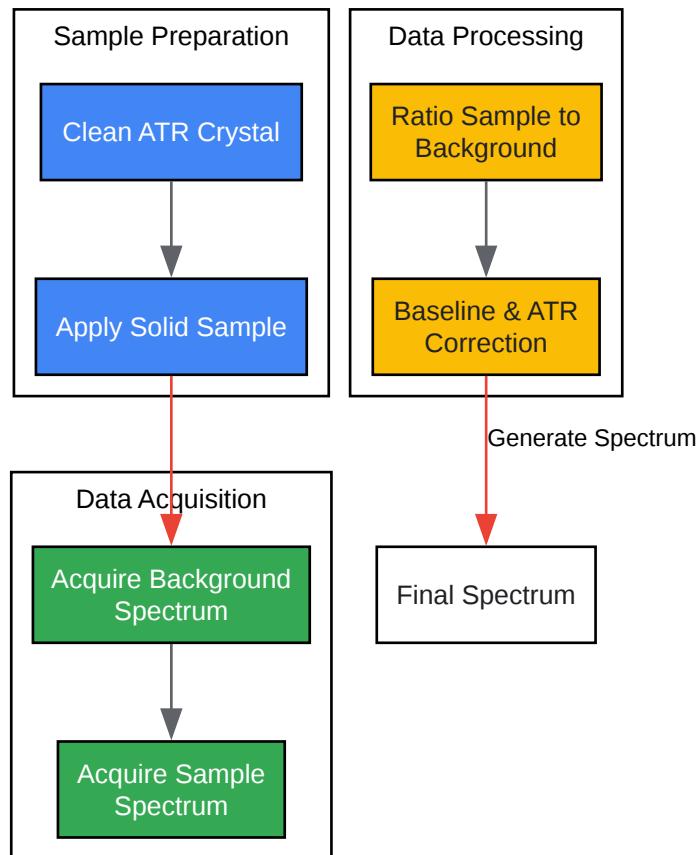

[Click to download full resolution via product page](#)

Diagram 2: IR Spectroscopy (ATR) Workflow

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Dissolve a small amount of **5-Chloro-2,4-dinitrotoluene** in a volatile solvent (e.g., methanol or dichloromethane).
 - Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution is injected into the GC, which

separates the compound before it enters the mass spectrometer.

- Instrument Parameters:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Mass Range: m/z 40-400.
- Source Temperature: 200-250 °C.

- Data Acquisition and Analysis:

- Acquire the mass spectrum.
- Identify the molecular ion peak (M^+). The presence of chlorine will result in a characteristic $M+2$ peak with an intensity of approximately one-third of the M^+ peak.[\[4\]](#)
- Analyze the fragmentation pattern to identify characteristic losses (e.g., $-NO_2$, $-OH$, $-Cl$).

Diagram 3: Mass Spectrometry (EI) Workflow

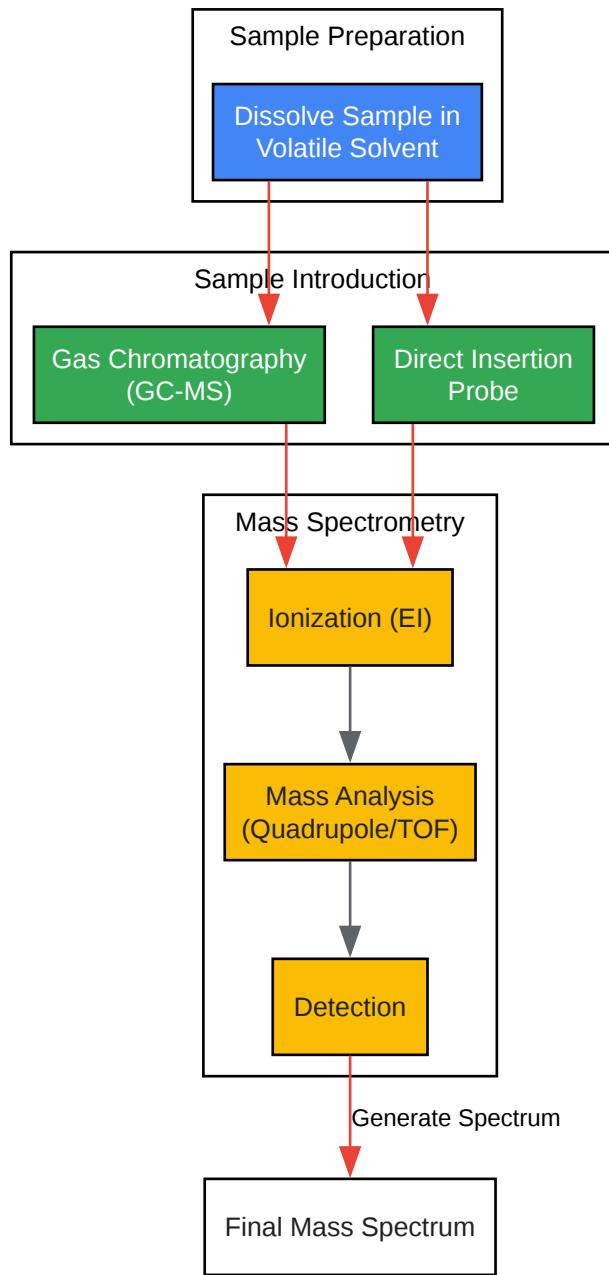

[Click to download full resolution via product page](#)

Diagram 3: Mass Spectrometry (EI) Workflow

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of **5-Chloro-2,4-dinitrotoluene** and detailed protocols for their experimental determination. While published spectra for this specific molecule are scarce, the provided data,

based on analogous compounds, serves as a robust reference for researchers and scientists. The outlined experimental workflows offer a clear and structured approach for obtaining high-quality spectroscopic data for this and other similar chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloro-2,4-dinitrotoluene 97 51676-74-5 [sigmaaldrich.com]
- 2. 5-Chloro-2,4-dinitrotoluene, 97% | Fisher Scientific [fishersci.ca]
- 3. 5-Chloro-2,4-dinitrotoluene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 5-Chloro-2,4-dinitrotoluene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b186385#spectroscopic-data-of-5-chloro-2-4-dinitrotoluene-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com